molecular formula C15H29IOSi B8310028 Tert-butyl[(9-iodonon-3-YN-1-YL)oxy]dimethylsilane CAS No. 87519-31-1

Tert-butyl[(9-iodonon-3-YN-1-YL)oxy]dimethylsilane

Cat. No. B8310028
M. Wt: 380.38 g/mol
InChI Key: RIKAIPIWYWOPKP-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

To 7.9 g (27 mmol) of 17 was added 100 mL of acetone containing 8.2 g (55 mmol) of sodium iodide. The resultant solution was refluxed for 65 hr and then concentrated in vacuo, diluted with water (150 mL) and extracted with ether (3×75 mL). The ether extract was washed with aqueous sodium thiosulfate (2×75 mL) and brine (2×75 mL). Distillation (Vigreux) gave 10.0 g (96% yield) of 18.
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Cl)[Si:2]([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].CC(C)=O.[I-:23].[Na+]>>[O:1]([CH2:9][CH2:10][C:11]#[C:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][I:23])[Si:2]([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCCl
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with aqueous sodium thiosulfate (2×75 mL) and brine (2×75 mL)
DISTILLATION
Type
DISTILLATION
Details
Distillation (Vigreux)

Outcomes

Product
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCI
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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